Methyl S-trityl-L-cysteinate chemical structure and properties
Methyl S-trityl-L-cysteinate chemical structure and properties
This guide serves as a technical reference for Methyl S-trityl-L-cysteinate , a critical intermediate in peptide chemistry and a compound of interest in pharmacological research. It is designed for researchers requiring precise structural data, synthesis protocols, and application workflows.
Chemical Structure, Properties, and Synthesis Protocols
Executive Summary
Methyl S-trityl-L-cysteinate (also known as H-Cys(Trt)-OMe ) is a protected cysteine derivative characterized by a methyl ester at the C-terminus and a trityl (triphenylmethyl) group protecting the sulfhydryl moiety.
Its primary utility lies in Solid-Phase Peptide Synthesis (SPPS) , where it serves as a robust building block that minimizes racemization and prevents unwanted disulfide formation during chain elongation. Beyond synthesis, the parent compound (S-trityl-L-cysteine) is a known inhibitor of the mitotic kinesin Eg5, making the methyl ester variant relevant in prodrug design and structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2]
The molecule combines the amino acid L-cysteine with two protecting groups: a trityl group on the sulfur atom (acid-labile) and a methyl ester on the carboxylic acid (base-labile). This orthogonality is crucial for controlled peptide synthesis.
Identification Data
| Parameter | Details |
| IUPAC Name | Methyl (2R)-2-amino-3-(tritylthio)propanoate |
| Common Name | H-Cys(Trt)-OMe; S-Trityl-L-cysteine methyl ester |
| CAS Number | 62675-68-7 (Hydrochloride salt); 16944-16-2 (Free base) |
| Molecular Formula | C₂₃H₂₃NO₂S (Free base); C₂₃H₂₄ClNO₂S (HCl salt) |
| Molecular Weight | 377.50 g/mol (Free base); 413.96 g/mol (HCl salt) |
| Chirality | L-isomer (2R configuration) |
| SMILES | COC(=O)CSC(c1ccccc1)(c2ccccc2)c3ccccc3 |
Structural Diagram
The trityl group provides significant steric bulk, shielding the sulfur atom from oxidation and alkylation.
Figure 1: Functional decomposition of Methyl S-trityl-L-cysteinate.
Physicochemical Properties[1][3][8][9][10][11][12][13]
| Property | Value / Description |
| Appearance | White to off-white crystalline powder (HCl salt) |
| Melting Point | 182–183 °C (dec.) (Parent Acid); Ester salts typically decompose >170 °C |
| Solubility | Soluble in DMSO, Methanol, DMF, Chloroform. Slightly soluble in water. |
| pKa (Predicted) | Amine: ~8.5; Thiol (protected): N/A |
| Stability | Stable under standard conditions. Hygroscopic . The trityl group is sensitive to strong acids (e.g., TFA). |
Synthesis Protocol: Esterification of S-Trityl-L-Cysteine
The most reliable synthesis route involves the direct esterification of S-Trityl-L-cysteine using thionyl chloride and methanol. This method avoids racemization of the sensitive cysteine alpha-carbon.
Reagents Required
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Precursor: S-Trityl-L-cysteine (H-Cys(Trt)-OH)
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Solvent: Anhydrous Methanol (MeOH)
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Reagent: Thionyl Chloride (SOCl₂)
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Workup: Diethyl ether (Et₂O), Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology
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Preparation (0°C): Chill 50 mL of anhydrous methanol to 0°C in a round-bottom flask equipped with a drying tube.
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Activation: Dropwise, add thionyl chloride (1.5 equivalents relative to cysteine) to the cold methanol. Caution: Exothermic reaction releasing HCl gas. Stir for 15 minutes.
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Addition: Add S-Trityl-L-cysteine (1.0 equivalent) to the solution. The solid should dissolve as the reaction proceeds.
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Reaction (Reflux): Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) until the starting material disappears.
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Isolation: Evaporate the solvent under reduced pressure to obtain a viscous oil or solid residue.
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Purification:
Synthesis Workflow Diagram
Figure 2: Synthesis pathway for H-Cys(Trt)-OMe HCl.
Analytical Characterization
To validate the identity of the synthesized compound, use the following expected spectral data.
1H NMR (DMSO-d₆, 400 MHz)
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7.20 – 7.40 ppm (m, 15H): Trityl aromatic protons (Characteristic multiplet).
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8.80 ppm (br s, 3H): Ammonium protons (NH₃⁺) – Visible if HCl salt.
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4.15 ppm (t, 1H): Alpha-proton (CH-N).
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3.65 ppm (s, 3H): Methyl ester (O-CH₃) – Key differentiator from acid precursor.
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2.60 – 2.80 ppm (dd, 2H): Beta-protons (CH₂-S).
Mass Spectrometry (ESI-MS)
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Positive Mode (M+H)⁺: Calculated: 378.15 m/z; Observed: 378.2 m/z.
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Fragment Ions: 243 m/z (Trityl cation, [CPh₃]⁺) – Dominant peak in fragmentation.
Applications in Research & Development
A. Peptide Synthesis (C-Terminal Anchoring)
Methyl S-trityl-L-cysteinate is used to introduce a cysteine residue at the C-terminus of a peptide chain.
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Advantage: The methyl ester is stable to the repetitive base treatments (piperidine) used to remove Fmoc groups during SPPS, unlike some other ester linkages.
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Deprotection: The trityl group can be selectively removed with dilute TFA (1-5%) and scavengers (TIS/EDT) to liberate the thiol for disulfide bridge formation, while the methyl ester remains intact until final saponification or hydrazinolysis.
B. Impurity Profiling
In the manufacturing of thiol-based drugs (e.g., Acetylcysteine), trityl-protected derivatives serve as reference standards to quantify potential process impurities arising from protecting group carryover.
C. Pharmacological Research (Eg5 Inhibition)
While the free acid (S-Trityl-L-cysteine) is a potent inhibitor of the kinesin spindle protein Eg5 (causing mitotic arrest), the methyl ester derivative is often studied to evaluate cell permeability and metabolic stability (prodrug potential).
Handling and Safety Information
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Hazards: Irritant to eyes, respiratory system, and skin. The HCl salt is acidic.
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Storage: Store at 2–8°C (desiccated). Protect from light and moisture. Long-term storage in solution (DMSO) is not recommended due to potential oxidation.
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Disposal: Dispose of as hazardous chemical waste containing sulfur.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10429690, Methyl S-trityl-L-cysteinate. Retrieved from [Link]
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Good, J. A., et al. (2013). Optimized S-trityl-L-cysteine-based inhibitors of kinesin spindle protein with potent in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 1878-1893. Retrieved from [Link]
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Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50. Retrieved from [Link]
